2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE
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Overview
Description
2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazole, and pyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Formation of 2,4-DIMETHOXYBENZALDEHYDE: This can be synthesized by reacting 2,4-dimethoxybenzene with a formylating agent such as dimethylformamide (DMF) and phosphoryl chloride (POCl3) under controlled conditions.
Synthesis of the Triazolopyridazine Moiety: This involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2,4-DIMETHOXYBENZALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products
Oxidation: 2,4-DIMETHOXYBENZOIC ACID
Reduction: Corresponding amine derivatives
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-DIMETHOXYBENZALDEHYDE: A simpler compound with similar structural features but lacking the triazolopyridazine moiety.
1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE: A core structure that is part of the more complex compound.
Uniqueness
The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity that are not present in simpler compounds .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN6O2/c1-29-13-7-6-12(16(10-13)30-2)11-23-24-17-8-9-18-25-26-20(28(18)27-17)19-14(21)4-3-5-15(19)22/h3-11H,1-2H3,(H,24,27)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVHDUMGJADKLW-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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